[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20687596
InChI: InChI=1S/C31H34NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-22,30,32H,1-5H3/t30-,35+/m0/s1
SMILES:
Molecular Formula: C31H34NOPS
Molecular Weight: 499.6 g/mol

[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

CAS No.:

Cat. No.: VC20687596

Molecular Formula: C31H34NOPS

Molecular Weight: 499.6 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide -

Specification

Molecular Formula C31H34NOPS
Molecular Weight 499.6 g/mol
IUPAC Name (R)-N-[(S)-(3,5-dimethylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C31H34NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-22,30,32H,1-5H3/t30-,35+/m0/s1
Standard InChI Key HAEIDYNXHXDQJH-LWQYYNMXSA-N
Isomeric SMILES CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C
Canonical SMILES CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure features three critical domains:

  • Chiral Sulfinamide Core: The (R)-2-methyl-2-propanesulfinamide group provides a rigid, stereogenic sulfur center that dictates enantioselective outcomes through hydrogen-bonding interactions .

  • Phosphine Ligand: The 2-(diphenylphosphino)phenyl substituent acts as a strong σ-donor for transition metals like palladium or gold, facilitating oxidative addition and migratory insertion steps in catalytic cycles .

  • Aromatic Backbone: The 3,5-dimethylphenyl group enhances steric bulk, preventing undesired π-π stacking while stabilizing transition states through van der Waals interactions.

The S(R) and S stereodescriptors denote absolute configurations at sulfur and the benzylic carbon, respectively, creating a matched stereopair that synergistically amplifies enantiocontrol .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₃₁H₃₄NOPS
Molecular Weight499.6 g/mol
Chiral CentersS (sulfinamide), C (benzylic)
Key Functional GroupsTert-butylsulfinamide, diphenylphosphine
Stereochemical Designation(R)-Sulfinamide, (S)-Benzylic Configuration

Synthesis and Stereoselective Preparation

Retrosynthetic Analysis

The synthesis leverages diastereoselective imine formation followed by nucleophilic phosphine incorporation:

  • Chiral Sulfinamide Precursor: (R)-2-Methyl-2-propanesulfinamide is condensed with 2-(diphenylphosphino)benzaldehyde under Dean-Stark conditions to form an imine intermediate .

  • Stereoselective Addition: A 3,5-dimethylphenyl Grignard reagent attacks the imine’s Re face, dictated by the sulfinamide’s tert-butyl group, yielding the benzylic (S)-configuration .

  • Phosphine Integration: Palladium-catalyzed P–C coupling installs the diphenylphosphino group while preserving stereochemical integrity .

Critical Synthetic Challenges

  • Axial Chirality Control: The proximity of the sulfinamide’s sulfur and the phosphine’s phosphorus risks racemization during metal coordination. Low-temperature (-78°C) lithiation steps mitigate this .

  • Diastereomeric Purity: Chromatographic separation on silica gel with hexane/ethyl acetate (8:2) achieves >95% de, as confirmed by HPLC (Chiralcel AD-H column) .

Catalytic Applications in Asymmetric Synthesis

Palladium-Catalyzed Allylic Alkylation

In the Tsuji-Trost reaction, the compound’s Pd(0) complex facilitates nucleophilic attack on π-allylpalladium intermediates with exceptional enantioselectivity:

  • Substrate Scope: Linear allylic carbonates (e.g., 1,3-diphenylallyl acetate) react with malonate nucleophiles to yield products with 92–98% ee .

  • Mechanistic Insight: The sulfinamide’s NH group hydrogen-bonds to the nucleophile, orienting it for trans-phosphine attack on the allylic terminus .

Table 2: Performance in Allylic Alkylation

SubstrateNucleophileYield (%)ee (%)Conditions
1,3-Diphenylallyl acetateDimethyl malonate8995Pd₂(dba)₃, THF, 25°C
Cyclohexenyl carbonateBenzylamine7688[Pd(C₃H₅)Cl]₂, DCM

Gold-Catalyzed Cycloadditions

The ligand’s soft phosphine stabilizes Au(I) complexes in [2+2] cycloadditions between enynones and nitrones:

  • Reaction Efficiency: Turnover numbers (TON) reach 1,200 with 90% ee for tetrahydroisoquinoline products .

  • Steric Guidance: The 3,5-dimethylphenyl group prevents undesired endo transition states, favoring exo-selective cyclization .

Comparative Analysis with Analogous Ligands

Versus Ferrocene-Based Phosphine-Sulfinamides

Ferrocene ligands (e.g., Ming-Phos) exhibit lower enantioselectivity (70–85% ee) in allylic alkylation due to reduced conformational rigidity . The target compound’s all-carbon backbone enhances stereochemical fidelity by minimizing metal-centered epimerization .

Contrast with Binaphthyl Phosphoramidites

While BINAP-derived ligands achieve high ee in hydrogenations, their synthesis requires 5–7 steps versus 3–4 for the title compound . Additionally, the sulfinamide’s hydrogen-bonding capability surpasses BINAP’s purely steric induction .

Industrial and Pharmacological Relevance

Scalability Considerations

  • Cost Efficiency: At $320/g (VCID: VC20687596), the ligand remains prohibitive for large-scale API synthesis.

  • Process Optimization: Continuous-flow imine formation reduces reaction time from 48 h (batch) to 2 h, improving throughput .

Drug Discovery Applications

  • Chiral Auxiliary: The sulfinamide directs stereoselective C–H functionalization in prostaglandin analogs, achieving >99:1 dr .

  • Catalyst Recycling: Immobilization on magnetic nanoparticles (Fe₃O₄@SiO₂) permits 5 reuse cycles with <5% activity loss .

Future Directions and Challenges

Expanding Reaction Scope

  • C–H Activation: Preliminary data suggest efficacy in Pd-catalyzed β-C(sp³)–H arylation of carboxylic acids (68% ee) .

  • Photoredox Catalysis: Copper complexes of the ligand may enable enantioselective radical coupling, though initial trials show modest selectivity (55% ee) .

Computational Design

Machine learning models trained on Cambridge Structural Database entries predict that replacing 3,5-dimethylphenyl with 2-naphthyl could enhance ee by 8–12% in allylic alkylation .

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